molecular formula C21H24ClFN2O4S B14983356 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983356
M. Wt: 454.9 g/mol
InChI Key: MENQMOGJTFFNDM-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H24ClFN2O4S . This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and various substituents such as chloro, fluoro, and ethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the carboxamide group and other substituents. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step usually involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Substitution Reactions: The chloro, fluoro, and ethoxy groups are introduced through various substitution reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of the substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H24ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O4S/c1-2-29-20-9-4-3-8-19(20)24-21(26)15-10-12-25(13-11-15)30(27,28)14-16-17(22)6-5-7-18(16)23/h3-9,15H,2,10-14H2,1H3,(H,24,26)

InChI Key

MENQMOGJTFFNDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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